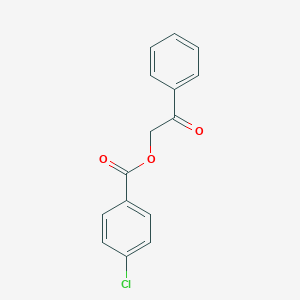

4-Chlorobenzoic acid phenacyl ester

Description

Properties

CAS No. |

54797-45-4 |

|---|---|

Molecular Formula |

C15H11ClO3 |

Molecular Weight |

274.7 g/mol |

IUPAC Name |

phenacyl 4-chlorobenzoate |

InChI |

InChI=1S/C15H11ClO3/c16-13-8-6-12(7-9-13)15(18)19-10-14(17)11-4-2-1-3-5-11/h1-9H,10H2 |

InChI Key |

NVTQPWOXSGWFES-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalyst System

The esterification of 4-chlorobenzoic acid with phenacyl bromide proceeds via a nucleophilic acyl substitution mechanism. TBAB and dibenzo-18-crown-6 synergistically enhance ion mobility:

-

TBAB : Transports carboxylate ions (RCOO⁻) from the aqueous to organic phase.

-

Dibenzo-18-crown-6 : Complexes potassium ions (K⁺), destabilizing the carboxylate and increasing reactivity.

The reaction occurs in acetonitrile at room temperature, avoiding energy-intensive reflux conditions.

General Procedure and Optimization

-

Substrate Preparation :

-

Reaction Setup :

-

Combine potassium 4-chlorobenzoate, phenacyl bromide, TBAB (32 mg), and dibenzo-18-crown-6 (4 mg) in acetonitrile (5 mL).

-

Stir at 25°C for 1.5–2 hours (monitored by TLC; Pet ether:EtOAc, 9:1).

-

-

Workup :

Yield : 92–94% (lit. yield for o-chlorobenzoic acid: 94% in 2 hours).

Comparative Catalyst Performance

Table 1: Catalyst Efficiency in Phenacyl Ester Synthesis

| Catalyst System | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| TBAB + Dibenzo-18-crown-6 | 25°C | 1.5–2 | 94 |

| Polyethylene Glycol (PEG) | Reflux | 0.75 | 100 |

| Dicyclohexano-18-crown-6 | Reflux | 0.25 | 93 |

Key Insight : TBAB/crown ether systems balance mild conditions and high efficiency, whereas PEG requires elevated temperatures for comparable yields.

Alternative Methods and Historical Context

Silver Salt-Mediated Decarboxylation

The Hunsdiecker reaction, involving silver carboxylates and halogens, historically produced alkyl halides but is poorly suited for esters. For example:

Tosyl Chloride Activation

Early esterification methods used p-toluenesulfonyl chloride (TsCl) in pyridine:

-

4-Chlorobenzoic acid (1 eq) and phenacyl alcohol (1 eq) react with TsCl (2 eq) to form an intermediate anhydride.

-

Nucleophilic attack by phenacyl alcohol yields the ester.

Drawback : Requires stoichiometric TsCl, generating toxic byproducts.

Structural Characterization and Validation

Spectroscopic Data

Melting Point Analysis

Industrial and Environmental Considerations

-

Solvent Choice : Acetonitrile offers optimal polarity but poses toxicity concerns. Alternatives like ethyl acetate are being explored.

-

Catalyst Recovery : TBAB and crown ethers are non-volatile but require costly separation. Immobilized PTC systems are under development.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzoic acid phenacyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.

Reduction: Formation of 4-chloro-2-hydroxy-2-phenylethyl benzoate.

Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-Chlorobenzoic acid phenacyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-chloro-, 2-oxo-2-phenylethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 2-oxo-2-phenylethanol, which may exert biological effects through various mechanisms. The chlorine atom in the benzene ring can also participate in interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

4-Chlorobenzoic Acid 4-Hexadecyl Ester

- Structure : Features a long-chain hexadecyl group instead of phenacyl.

- Properties: Identified as a volatile organic compound (VOC) in microbial extracts (), it exhibits a higher molecular weight (C₂₅H₃₉ClO₂) and lipophilicity. GC-MS data from –8 show it has the highest peak area (17.4%) among VOCs, suggesting stability under analytical conditions.

4-Nitrophenyl 4-Chlorobenzoate

- Structure : Substitutes phenacyl with a nitro-phenyl group.

- Properties: Higher molecular weight (277.66 g/mol) and polarity due to the nitro group (). The nitro group enhances electrophilicity, making it more reactive in aromatic substitution reactions.

Methyl 4-Chlorophenylacetate

- Structure : Methyl ester of 4-chlorophenylacetic acid (C₉H₉ClO₂).

- Properties: Simpler structure with a methyl ester group. notes its use as a reference material in pharmaceuticals, but its biological activity is less explored. The absence of a phenacyl or aryl substituent reduces its utility in complex heterocycle synthesis .

Crystallographic and Physicochemical Properties

- Phenacyl Esters : reveals that phenacyl benzoates form π⋯π interactions in crystal lattices, whereas biphenyl derivatives exhibit twisted conformations (τ₄ >100°) due to steric hindrance, reducing packing efficiency .

- 4-Chlorobenzoic Acid 4-Chlorophenyl Ester : GC-MS analysis () confirms its stability in blood samples, with chlorine atoms aiding detection .

Q & A

Q. Conflicting biological activity How to design robust assays for reproducibility?

- Methodology :

- Dose-Response Curves : Test the compound across a wide concentration range (1 nM–100 μM) in cell-based assays (e.g., MTT for cytotoxicity). Include positive controls (e.g., cisplatin) and solvent controls (DMSO <0.1%) .

- Meta-Analysis : Aggregate published data using tools like RevMan to identify outliers and assess study heterogeneity (e.g., cell line variability, incubation time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.